molecular formula C27H31N5O2 B2807737 N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea CAS No. 1251624-23-3

N-(3,4-dimethylphenyl)-N'-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea

Cat. No. B2807737
CAS RN: 1251624-23-3
M. Wt: 457.578
InChI Key: CXDPVFWVAQGBGL-UHFFFAOYSA-N
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Description

This compound is related to the family of benzimidazoles . Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to N-(3,4-dimethylphenyl)-N’-{4-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}urea .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-aryl substituted dihydro-, 5-methyldihydro- and 6-methyl-dihydro-2,4 (1 H, 3 H )pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding β-alanines or α-methyl- and β-methyl-β-alanines with urea or potassium thiocyanate .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of N-(2,3- and 3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate gave 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .

Scientific Research Applications

Synthesis of New Compounds

  • Synthesis of New Heterocyclic Systems : The research explored the synthesis of derivatives like 3-phenyl-5-methyl-1H,3H-pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazole-2,4-diones and 2-methyl-5-phenyl-1H-pyrimido[4′,5′:4,5]pyrimido[1,2-a]benzimidazol-4-one. These compounds represent new heterocyclic systems and were characterized using X-ray crystallographic analysis (Dorokhov et al., 1991).

  • Development of Novel Derivatives : A study reported the synthesis of eight novel derivatives of N-{5-[1-(o-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-yl}-N'-(substituted phenyl)ureas, indicating their potential as plant growth regulators (Xin-jian et al., 2006).

Biological Activities

  • Antioxidant Activity : The synthesis of certain compounds like ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate and their derivatives revealed significant antioxidant activity. This highlights their potential in pharmacological applications (George et al., 2010).

  • Cytotoxicity and DNA-topoisomerase Inhibitory Activity : A series of N-3,3-diphenylpropyl-N-(p-X-benzyl)-N'-phenylureas and thioureas were synthesized and evaluated for their cytotoxic effects against Ehrlich carcinoma and K562 human leukemia cells. These compounds also demonstrated inhibitory activity against DNA topoisomerases I and II-alpha, suggesting their potential in cancer therapy (Esteves-Souza et al., 2006).

  • Heparanase Inhibitory Activity : A class of 1-[4-(1H-benzoimidazol-2-yl)-phenyl]-3-[4-(1H-benzoimidazol-2-yl)-phenyl]-ureas exhibited potent heparanase inhibitory activity, with specific compounds showing efficacy in a B16 metastasis model. This indicates their relevance in cancer treatment and metastasis prevention (Pan et al., 2006).

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. The development of new drugs and materials often involves the exploration of novel compounds and their properties .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5O2/c33-26(29-17-13-20-8-3-1-4-9-20)22-14-18-32(19-15-22)25-23(12-7-16-28-25)27-30-24(31-34-27)21-10-5-2-6-11-21/h2,5-8,10-12,16,22H,1,3-4,9,13-15,17-19H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXDPVFWVAQGBGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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